(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane
Overview
Description
(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane is an organic compound with the molecular formula C13H20O3S It is characterized by the presence of a sulfane group attached to a 4-methoxyphenyl ring and a 2,2-diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane typically involves the reaction of 4-methoxyphenylthiol with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include acids or bases that facilitate the formation of the sulfane bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the sulfane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The sulfane group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Diethoxyethyl)(4-methylphenyl)sulfane
- (2,2-Diethoxyethyl)(4-ethoxyphenyl)sulfane
- (2,2-Diethoxyethyl)(4-chlorophenyl)sulfane
Uniqueness
(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
1-(2,2-diethoxyethylsulfanyl)-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-11(14-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIZZIGDPHAOKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=C(C=C1)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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